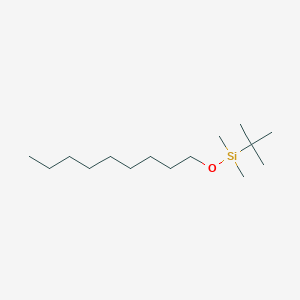

1-Nonanol, tBDMS

Description

Significance of Silyl (B83357) Ethers in Protecting Group Chemistry

Silyl ethers are organosilicon compounds that feature a silicon atom covalently bonded to an alkoxy group. libretexts.org They are widely employed as protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and selective removal under mild protocols. libretexts.orgmasterorganicchemistry.com

The hydroxyl group of an alcohol is often a site of unwanted reactivity in a molecule undergoing synthesis. libretexts.org Protecting group strategies circumvent this issue by temporarily converting the alcohol into a less reactive functional group, such as an ether. researchgate.netlibretexts.org This "protection" allows for chemical transformations to be carried out on other parts of the molecule without interference from the alcohol's acidic proton or its nucleophilic oxygen. libretexts.org The ideal protecting group is one that can be introduced in high yield, is stable to the desired reaction conditions, and can be removed selectively and in high yield to regenerate the original alcohol. researchgate.net Common methods for protecting alcohols include the formation of ethers, esters, and acetals, with silyl ethers being one of the most frequently utilized. researchgate.netchemistrysteps.com

The tert-butyldimethylsilyl (TBDMS or TBS) group is a popular choice for alcohol protection in the synthesis of complex molecules, including natural products and pharmaceuticals. numberanalytics.comnumberanalytics.com Introduced by Corey and Venkateswarlu in 1972, the TBDMS ether offers a significant advantage in terms of stability compared to smaller silyl ethers like trimethylsilyl (B98337) (TMS) ethers. organic-chemistry.orgpsu.edu TBDMS ethers are stable under a wide variety of conditions, including basic and neutral environments, and are resistant to many oxidizing and reducing agents. masterorganicchemistry.comnumberanalytics.com

The introduction of the TBDMS group is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole (B134444) or triethylamine (B128534). chemistrysteps.comnumberanalytics.com Deprotection, or the removal of the TBDMS group to regenerate the alcohol, is commonly accomplished using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF), due to the high affinity of silicon for fluorine. organic-chemistry.orgfiveable.me Acidic conditions can also be employed for deprotection. organic-chemistry.org The ability to selectively remove TBDMS groups in the presence of other protecting groups, a concept known as orthogonal protection, is a key advantage in multi-step syntheses. jocpr.com

Research Context of Long-Chain Protected Alcohols

Long-chain alcohols and their derivatives are important building blocks in various areas of chemical synthesis. The protection of these alcohols as TBDMS ethers facilitates their incorporation into more complex target molecules.

1-Nonanol, a nine-carbon straight-chain fatty alcohol, and its derivatives are utilized in the synthesis of a variety of organic compounds. foodb.cawikipedia.org For instance, they can be used in the production of surfactants, plasticizers, and fragrances. bloomtechz.comontosight.ai In more complex synthetic sequences, protected forms of 1-nonanol, such as 1-Nonanol, tBDMS, serve as valuable intermediates. The TBDMS-protected hydroxyl group allows for transformations at other positions of the nonane (B91170) chain or for the coupling of the nonyl moiety to other molecular fragments without interference from the alcohol.

The foundational work on TBDMS ethers by E.J. Corey and A. Venkateswarlu in the early 1970s was a significant advancement in organic synthesis. organic-chemistry.orgpsu.edu Their research detailed the effective silylation of alcohols using TBDMSCl and imidazole in dimethylformamide (DMF) and the subsequent mild cleavage of the resulting silyl ethers with TBAF. organic-chemistry.org This methodology provided a robust and versatile tool for alcohol protection that has since been widely adopted and adapted in countless synthetic endeavors. Research continues to explore new reagents and conditions for the selective protection and deprotection of TBDMS ethers, highlighting the enduring importance of this protecting group in organic chemistry. scielo.brresearchgate.net

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H34OSi |

| Molecular Weight | 258.52 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 115-117 °C at 2 mmHg |

| Density | 0.813 g/mL at 25 °C |

Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ 3.59 (t, J = 6.6 Hz, 2H), 1.51 (m, 2H), 1.29 (m, 12H), 0.89 (s, 9H), 0.05 (s, 6H) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 63.4, 33.0, 32.8, 29.7, 29.6, 29.4, 26.0, 25.9, 22.8, 18.4, 14.2, -5.2 |

| Mass Spectrum (EI) | m/z (%): 201 ([M-C₄H₉]⁺, 100), 75 (70), 73 (45), 117 (30) aip.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

71733-81-8 |

|---|---|

Molecular Formula |

C15H34OSi |

Molecular Weight |

258.51 g/mol |

IUPAC Name |

tert-butyl-dimethyl-nonoxysilane |

InChI |

InChI=1S/C15H34OSi/c1-7-8-9-10-11-12-13-14-16-17(5,6)15(2,3)4/h7-14H2,1-6H3 |

InChI Key |

HEIZMMGMWPKPPU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCO[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Nonanol, Tbdms

Direct Silylation Approaches of 1-Nonanol

The most common strategy for synthesizing 1-Nonanol, tBDMS is the direct silylation of the 1-nonanol hydroxyl group. This approach involves reacting the alcohol with a silylating agent, typically tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base or catalyst to neutralize the hydrochloric acid byproduct and facilitate the reaction. wikipedia.orgwestmont.edu

The formation of tBDMS ethers from primary alcohols like 1-nonanol has been extensively studied, leading to several highly optimized and reliable protocols. The seminal work by E.J. Corey established a highly effective method using TBDMSCl and imidazole (B134444) as a base in a polar aprotic solvent like N,N-dimethylformamide (DMF). masterorganicchemistry.comorganic-chemistry.org This system remains one of the most frequently used due to its high yields and reliability for protecting primary alcohols. organic-chemistry.org

Variations on this protocol have been developed to address specific needs, such as simplifying purification or accelerating reaction times. For instance, dichloromethane (B109758) (CH₂Cl₂) can be used as a solvent instead of DMF; while the reaction may proceed more slowly, purification is often simplified. wikipedia.orgwestmont.edu For substrates that are difficult to silylate, more potent silylating agents like tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) can be employed in combination with a non-nucleophilic base such as 2,6-lutidine. synarchive.com

Further optimization has been achieved by incorporating additives. The addition of iodine (I₂) to a reaction mixture of a silyl (B83357) chloride and N-methylimidazole has been shown to significantly accelerate the silylation of various alcohols. organic-chemistry.orgresearchgate.net This system provides a general and high-yielding method for the efficient silylation of primary alcohols like 1-nonanol. researchgate.net

The following table summarizes various reagent systems and conditions used for the TBDMS protection of alcohols, which are applicable to the synthesis of this compound.

| Silylating Agent | Base/Catalyst | Solvent | Typical Temperature | Typical Reaction Time | Reported Yield Range |

|---|---|---|---|---|---|

| TBDMSCl | Imidazole | DMF | Room Temperature | 6 - 24 h | 82% - 98% |

| TBDMSCl | Imidazole | CH₂Cl₂ | Room Temperature | 1 - 18 h | 88% - 98% |

| TBSOTf | 2,6-Lutidine | CH₂Cl₂ | 0 °C to RT | 15 min - 1 h | 90% - 100% |

| TBDMSCl | DMAP, Et₃N | DMF | Room Temperature | 2 - 3 h | ~70% |

| TBDMSCl | N-Methylimidazole, I₂ | CH₂Cl₂/Acetonitrile (B52724) | Room Temperature | < 1 h | High |

While stoichiometric amounts of base are common, catalytic systems have been developed to improve efficiency and atom economy. These systems often employ stronger bases or specialized catalysts that can operate in substoichiometric quantities.

The choice of base is critical in the silylation reaction. Imidazole is widely used because it is believed to form a highly reactive N-(tert-butyldimethylsilyl)imidazolium intermediate with TBDMSCl. organic-chemistry.org Other amine bases are also effective, including triethylamine (B128534) (Et₃N), pyridine, and 4-dimethylaminopyridine (B28879) (DMAP), often used in combination to catalyze the reaction. synarchive.com However, these traditional bases can sometimes be difficult to remove during product purification. researchgate.net

More advanced base-mediated protocols utilize non-ionic superbases. For example, the commercially available proazaphosphatrane P(MeNCH₂CH₂)₃N has been demonstrated to be an exceptionally mild and efficient catalyst for the silylation of a wide array of alcohols, including primary alcohols, with TBDMSCl. organic-chemistry.org These reactions proceed in high yields under mild conditions, typically in acetonitrile at room temperature. organic-chemistry.orgorganic-chemistry.org

Beyond strong bases, other catalytic systems have been explored to enhance the efficiency of tBDMS ether formation. As mentioned, iodine can act as a powerful co-catalyst in silylation reactions involving silyl chlorides and N-methylimidazole, significantly accelerating the conversion. organic-chemistry.orgresearchgate.net

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been identified as an effective catalyst for the dehydrogenative silylation of alcohols using hydrosilanes instead of silyl chlorides. organic-chemistry.org This method is clean and high-yielding, producing dihydrogen gas as the only byproduct. organic-chemistry.orgresearchgate.net Another approach involves the use of inexpensive sodium hydroxide (B78521) (NaOH) as a catalyst for the cross-dehydrogenative coupling of an alcohol and a hydrosilane, which directly generates the silyl ether without producing stoichiometric salt byproducts. organic-chemistry.org These methods represent advanced, atom-economical alternatives to traditional silylation protocols.

Catalytic Systems in tBDMS Ether Synthesis

Green Chemistry Principles in this compound Synthesis

In line with the growing importance of sustainable chemical practices, efforts have been made to develop greener methods for the synthesis of silyl ethers like this compound. nih.gov These approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency. sigmaaldrich.com

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. sigmaaldrich.com Research has demonstrated that silylation reactions can be performed under solvent-free conditions. One notable method involves the microwave-assisted O-silylation of alcohols using TBDMSCl. mdpi.com This solvent-free protocol is considerably faster and offers good yields, aligning with green chemistry goals of energy efficiency and waste reduction. mdpi.com

Heterogeneous catalysts have also been employed for solvent-free silylations. For example, H-β zeolite can catalyze the silylation of alcohols with hexamethyldisilazane (B44280) (HMDS) under solvent-free conditions, providing an environmentally friendly protocol with a reusable catalyst. semanticscholar.orgresearchgate.net

In addition to solvent-free approaches, the use of environmentally benign reaction media offers a greener alternative to traditional solvents like DMF or chlorinated hydrocarbons. thecalculatedchemist.com Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been successfully used as a reaction medium for silylation. researchgate.net These solvents are often biodegradable, have low toxicity, and are derived from renewable resources, making them attractive for sustainable chemical synthesis.

Biocatalytic Approaches for Silylation of Alcohols

The use of enzymes to catalyze the formation of silyl ethers presents a green and selective alternative to traditional chemical methods. Research in this area has primarily focused on lipases and silicateins.

Enzyme-Catalyzed Silyl Ether Condensation

The enzymatic condensation of an alcohol with a silyl donor to form a silyl ether is a promising strategy. However, studies on lipase-catalyzed silylation have revealed significant limitations. While lipases can mediate the turnover of trimethylsilyl (B98337) (TMS)-protected alcohols, the reaction is often non-specific and likely occurs independently of the enzyme's catalytic triad. nih.gov This non-specific activity, coupled with the steric bulk of the tert-butyldimethylsilyl group, makes lipases generally unsuitable for the efficient and selective synthesis of this compound.

In contrast, silicateins, enzymes naturally responsible for biosilicification in marine sponges, have shown significant promise in catalyzing the formation of silicon-oxygen bonds. nih.gov Recombinant silicatein-α has been demonstrated to catalyze the condensation of silanols with alcohols to produce silyl ethers. These enzymes operate via a mechanism analogous to serine proteases and have shown the potential for selective silylation. While specific studies on the silicatein-catalyzed synthesis of this compound are not yet prevalent in the literature, the established activity of these enzymes with other alcohols and silanols suggests a promising avenue for future research.

Substrate Scope and Selectivity in Biocatalytic Silylation

The substrate scope and selectivity of enzymes are critical for their synthetic utility. For lipases, while they generally show a preference for the acylation of primary alcohols, their enantioselectivity towards chiral primary alcohols is often low. Furthermore, their activity in silylation reactions appears to be limited to less sterically hindered silyl groups.

Silicatein-α, on the other hand, has demonstrated interesting substrate selectivity. Studies have shown a preference for the silylation of phenols over aliphatic alcohols. nih.gov For instance, in competition experiments with phenol (B47542) and n-octanol, silicatein-α selectively catalyzed the formation of the phenoxy silane. nih.gov This suggests that the electronic properties of the substrate play a significant role in the enzyme's recognition and catalytic activity. While this preference may limit the direct, non-competitive silylation of 1-nonanol in the presence of phenolic compounds, it also points towards the potential for chemoselective biocatalysis in multifunctional molecules. Further research is needed to fully elucidate the substrate scope of silicateins with a broader range of long-chain aliphatic alcohols and sterically demanding silyl donors like the tBDMS group.

Table 1: Overview of Enzyme Classes in Silylation Reactions

| Enzyme Class | Primary Function | Application in Silylation | Selectivity Notes |

| Lipases | Hydrolysis of esters | Limited, non-specific turnover of silyl ethers | Generally low enantioselectivity for primary alcohols; sterically hindered silyl groups are poor substrates. |

| Silicateins | Biosilicification | Promising for Si-O bond formation | Preferential silylation of phenols over aliphatic alcohols. |

Multi-Step Synthetic Sequences Incorporating this compound

The tBDMS protecting group is widely employed in multi-step organic synthesis due to its stability under a variety of reaction conditions and its straightforward removal with fluoride (B91410) reagents. The incorporation of this compound allows for the strategic construction of complex molecules where a nine-carbon aliphatic chain is a key structural motif.

Integration of Protection into Complex Synthetic Pathways

The protection of 1-nonanol as its tBDMS ether is often a crucial initial step in a multi-step synthesis. This strategy prevents the reactive primary alcohol from interfering with subsequent chemical transformations along the carbon chain. For example, in the synthesis of complex natural products, a C9 fragment derived from 1-nonanol may need to undergo transformations such as oxidation, halogenation, or carbon-carbon bond formation at other positions. The tBDMS group remains intact during these steps, ensuring that the hydroxyl functionality is preserved for later deprotection or further functionalization.

A representative example can be found in the synthesis of certain insect pheromones, which often feature long-chain alcohols and their derivatives. The synthesis of such molecules may start with the protection of a commercially available long-chain alcohol like 1-nonanol, followed by a series of reactions to introduce other functional groups and stereocenters.

Sequential Functionalization Strategies

Once the hydroxyl group of 1-nonanol is protected as a tBDMS ether, the otherwise unactivated C-H bonds of the nonyl chain can be targeted for functionalization. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, can be employed to introduce functionality at specific positions. For instance, directed C-H silylation followed by oxidation can be used to introduce a hydroxyl group at a remote position, transforming the linear C9 chain into a diol derivative after deprotection. nih.gov

Another common strategy involves the terminal functionalization of the alkyl chain. For example, the tBDMS-protected 1-nonanol could be converted to a terminal alkene via a sequence of halogenation and elimination. This terminal double bond then serves as a handle for a variety of transformations, including epoxidation, dihydroxylation, or metathesis reactions, to further elaborate the carbon skeleton. Upon completion of the desired modifications, the tBDMS group can be selectively removed, typically with a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF), to reveal the primary alcohol for the final steps of the synthesis.

Table 2: Common Sequential Functionalization Strategies for tBDMS-protected Alkyl Chains

| Strategy | Key Reactions | Resulting Functionality |

| C-H Activation/Functionalization | Directed silylation, oxidation | Introduction of hydroxyl groups at specific positions |

| Terminal Functionalization | Halogenation, elimination, hydroboration-oxidation | Conversion of the terminal methyl group to a primary alcohol |

| Olefin Metathesis | Cross-metathesis with a terminal alkene | Chain extension or introduction of new functional groups |

Deprotection Strategies of 1 Nonanol, Tbdms

Chemical Cleavage Methodologies

Acid-Catalyzed Desilylation Protocols

Acid-catalyzed hydrolysis represents a common approach for the cleavage of TBDMS ethers. rsc.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule, such as water or an alcohol. A variety of acids can be employed, ranging from mild carboxylic acids to strong mineral acids. rsc.org

Commonly used acidic reagents for the deprotection of TBDMS ethers include acetic acid, formic acid, and hydrochloric acid. rsc.orgacs.org For instance, a mixture of acetic acid and water can effectively cleave TBDMS ethers. uwindsor.ca Formic acid has been shown to be even more effective than acetic acid in cleaving TBDMS ethers in some cases. acs.org The use of solid-supported acid catalysts, such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂), offers advantages in terms of ease of workup and catalyst recyclability. thieme-connect.com

| Reagent | Conditions | Notes |

| Acetic Acid/Water | Room Temperature | A classic and mild method. |

| Formic Acid | Room Temperature | Often faster than acetic acid. acs.org |

| HCl (dilute) | 0 °C to Room Temperature | A stronger acid for more robust substrates. rsc.org |

| NaHSO₄·SiO₂ | CH₂Cl₂, Room Temperature | Heterogeneous catalyst, allows for simple filtration to remove the catalyst. thieme-connect.com |

| Phosphomolybdic Acid/SiO₂ | Methanol (B129727), Room Temperature | An environmentally benign method with a recyclable catalyst. organic-chemistry.org |

Fluoride-Mediated Desilylation Techniques

The high affinity of silicon for fluoride (B91410) is the driving force behind fluoride-mediated desilylation, which is one of the most common and effective methods for cleaving TBDMS ethers. uwindsor.ca The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate that readily breaks down to release the alcohol and a stable silicon-fluoride species. rsc.org

Tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) is the most widely used reagent for this purpose. rsc.orgingentaconnect.com Other fluoride sources include potassium fluoride (KF) and potassium hydrogen fluoride (KHF₂). organic-chemistry.orgnih.gov KHF₂ in methanol has been demonstrated to be a mild and selective reagent for the deprotection of phenolic TBDMS ethers, but it can also cleave primary alkyl TBDMS ethers under more forcing conditions. nih.gov

| Reagent | Solvent | Conditions | Notes |

| Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature | The most common and generally efficient method. rsc.orgingentaconnect.com |

| Potassium Fluoride (KF) | Acetonitrile (B52724)/Water | Room Temperature | A less expensive alternative to TBAF. organic-chemistry.org |

| Potassium Hydrogen Fluoride (KHF₂) | Methanol | Room Temperature to 60 °C | Mild conditions can selectively deprotect phenolic TBDMS ethers. nih.gov |

Transition Metal-Catalyzed Deprotection

Certain transition metal complexes can catalyze the cleavage of TBDMS ethers. These methods often offer high selectivity and proceed under mild conditions. For example, iron(III) tosylate has been reported as an inexpensive and non-corrosive catalyst for the deprotection of TBDMS ethers. researchgate.net Another example involves the use of sodium tetrachloroaurate(III) dihydrate, which can selectively deprotect aliphatic TBDMS ethers. organic-chemistry.org

Titanium(IV) chloride (TiCl₄) in the presence of a Lewis base like ethyl acetate (B1210297) or nitromethane (B149229) has been shown to efficiently deprotect TBDMS ethers. acs.org The reaction is believed to be accelerated by the Lewis base. acs.org

| Catalyst | Conditions | Notes |

| Iron(III) Tosylate | Acetonitrile/Methanol | Mild and chemoselective. researchgate.net |

| Sodium tetrachloroaurate(III) dihydrate | Methanol | Selective for aliphatic TBDMS ethers. organic-chemistry.org |

| TiCl₄-Lewis Base | Dichloromethane (B109758) | Effective for a range of TBDMS ethers. acs.org |

Selective Desilylation in Poly-Protected Systems

In the synthesis of complex molecules, it is often necessary to selectively deprotect one silyl (B83357) ether in the presence of others or in the presence of other sensitive functional groups.

Differentiation of tBDMS Ethers from Other Silyl Protecting Groups

The relative stability of different silyl ethers allows for their selective cleavage. The stability generally follows the order: TMS < TES < TBDMS < TIPS < TBDPS (where TMS is trimethylsilyl (B98337), TES is triethylsilyl, TIPS is triisopropylsilyl, and TBDPS is t-butyldiphenylsilyl). gelest.com This hierarchy enables the selective removal of a less sterically hindered silyl group in the presence of a more hindered one.

For instance, a TES ether can be selectively cleaved in the presence of a TBDMS ether using reagents like formic acid in methanol. nih.gov Conversely, conditions can be found to remove a TBDMS group while leaving a more robust TBDPS group intact. organic-chemistry.org For example, catalytic acetyl chloride in dry methanol can deprotect TBDMS ethers without affecting TBDPS ethers. organic-chemistry.org

| Reagent/Condition | Cleaved Group | Preserved Group |

| Formic Acid/Methanol | TES | TBDMS nih.gov |

| Acetyl Chloride/Methanol | TBDMS | TBDPS organic-chemistry.org |

| Hafnium(IV) triflate | TBDMS (catalyst loading dependent) | Other silyl ethers organic-chemistry.org |

| Sodium tetrachloroaurate(III) dihydrate | Aliphatic TBDMS | Aromatic TBDMS, TBDPS, TIPS organic-chemistry.org |

Chemoselective Cleavage in the Presence of Other Functional Groups

A key advantage of the TBDMS protecting group is its compatibility with a wide range of functional groups. However, the choice of deprotection reagent is critical to avoid unwanted side reactions.

Mild, catalytic methods are often preferred for chemoselective deprotection. For example, phosphomolybdic acid supported on silica (B1680970) gel (PMA/SiO₂) is an efficient catalyst for the deprotection of TBDMS ethers that tolerates many other protecting groups such as acetals, O-allyl, O-benzyl, esters, and azides. organic-chemistry.orgorganic-chemistry.org Similarly, N-iodosuccinimide (NIS) in methanol can selectively deprotect alcoholic TBDMS ethers in the presence of phenolic TBDMS ethers. organic-chemistry.org The use of Oxone in aqueous methanol allows for the selective cleavage of primary TBDMS ethers in the presence of secondary and tertiary TBDMS ethers, as well as phenolic TBDMS ethers which react more slowly. organic-chemistry.org

| Reagent | Tolerated Functional Groups |

| PMA/SiO₂ | Isopropylidene acetal, OTBDPS, OTHP, Oallyl, OBn, alkene, alkyne, OAc, OBz, N-Boc, N-Cbz, N-Fmoc, mesylate, azide. organic-chemistry.orgorganic-chemistry.org |

| N-Iodosuccinimide (NIS)/Methanol | Phenolic TBDMS ethers. organic-chemistry.org |

| Oxone/Aqueous Methanol | Secondary and tertiary TBDMS ethers, phenolic TBDMS ethers (at shorter reaction times), THP, N-Boc. organic-chemistry.org |

| TiCl₄-Lewis Base | Benzyl (B1604629), allyl, tosyl, methoxyphenyl, and chloroacetyl ethers. acs.org |

Emerging Deprotection Methodologies

Beyond traditional chemical methods, research has focused on developing milder and more selective strategies for the deprotection of silyl ethers. These emerging methodologies, including photochemical, electrochemical, and biocatalytic approaches, offer novel ways to cleave the silicon-oxygen bond, often with improved environmental compatibility and substrate tolerance.

Photochemical and Electrochemical Approaches

The use of light or electric current to induce chemical reactions provides an alternative pathway for the deprotection of sensitive substrates. These methods can often be performed under neutral conditions at room temperature, avoiding harsh acidic or basic reagents.

Photochemical Deprotection: Photochemical deprotection typically involves the use of a photosensitive protecting group that cleaves upon irradiation at a specific wavelength. While this strategy is well-established for certain protecting groups like o-nitrobenzyl ethers, its direct application to standard silyl ethers such as TBDMS is less common due to the inherent stability of the Si-O bond to light.

However, research has explored indirect photochemical methods. One approach involves the photochemical generation of reagents that can induce desilylation. For example, the primary silyl ethers of TBDMS-protected saccharides have been regioselectively cleaved using a catalytic amount of CBr₄ in methanol under photochemical reaction conditions. Another strategy focuses on developing novel silyl groups with photolabile properties. For instance, benzoyldiisopropylsilyl (BDIPS) ethers have been designed as visible-light photocleavable protecting groups. rsc.org The deprotection of these ethers is achieved by exposure to visible light (e.g., 456 nm) in a solvent like methanol. rsc.org Notably, studies have shown that common TBDMS ethers are stable under these conditions, highlighting the orthogonality of this approach rather than a direct method for TBDMS cleavage. rsc.org

Electrochemical Deprotection: Electrochemical methods utilize an electric potential to drive the cleavage of protecting groups. This can be achieved through either direct reduction/oxidation of the protected functional group or indirect cleavage mediated by an electrochemically generated reagent. The application of electrochemical techniques for the deprotection of TBDMS ethers has been explored, often involving the generation of acidic or fluoride reagents in situ. These methods can offer high selectivity, as the reaction is confined to the electrode surface and the potential can be precisely controlled. While promising, the broad application of these techniques for routine deprotection of compounds like 1-Nonanol, tBDMS is still an area of active development.

Biocatalytic Desilylation

The use of enzymes to catalyze the cleavage of silyl ethers represents a green and highly selective alternative to chemical methods. Biocatalysis operates under mild conditions of temperature and pH, typically in aqueous media, and the high specificity of enzymes can allow for the deprotection of one silyl ether in the presence of others or different functional groups.

Early investigations into biocatalytic desilylation employed hydrolytic enzymes such as lipases and proteases. nih.gov For instance, lipases from Rhizopus oryzae (ROL) and the protease trypsin have been shown to catalyze the formation and, by extension, the hydrolysis of octyl-silyl ethers, which is structurally related to 1-nonanol derivatives. researchgate.netmdpi.com However, some studies suggest that the lipase-mediated turnover of silyl ethers may be a non-specific side reaction rather than a result of catalysis at the enzyme's active site. nih.gov

More recently, dedicated "silyl etherases" have been discovered, offering significant potential for synthetic applications. nih.gov A notable discovery is a pair of enzymes, SilE-R and SilE-S, which are capable of hydrolyzing silyl ethers with opposite enantiopreference. nih.gov These enzymes can cleave the Si-O bond in silyl ethers of aliphatic, cyclic, and aromatic alcohols, and can accept bulky silyl groups, including TBDMS. nih.gov Another class of enzymes, silicateins, derived from marine sponges, are also known to catalyze the hydrolysis of silyl ethers. nih.govresearchgate.net Research has focused on developing assays to quantify the hydrolytic activity of these enzymes using chromogenic TBDMS substrates, such as tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane. nih.govresearchgate.net

The table below summarizes findings from studies on biocatalytic desilylation relevant to TBDMS ethers of aliphatic alcohols.

| Enzyme | Substrate Type | Key Findings | Reference |

|---|---|---|---|

| SilE-R and SilE-S | TBDMS ethers of aliphatic, cyclic, and aromatic alcohols | First dedicated 'silyl etherases' discovered. They exhibit opposite enantiopreference and can hydrolyze bulky TBDMS ethers. | nih.gov |

| Silicatein-α | tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane | Used as a model enzyme to develop spectrophotometric assays for silyl ether hydrolysis. Shows catalytic activity for TBDMS cleavage. | nih.govresearchgate.net |

| Rhizopus oryzae Lipase (ROL) | Octyltrimethyl-silyl ether | Catalyzed the formation/hydrolysis of silyl ethers with long aliphatic chains. | researchgate.net |

| Trypsin | Octyltrimethyl-silyl ether | Showed catalytic activity for the transetherification and hydrolysis of silyl ethers. | researchgate.netmdpi.com |

| Lipase (general) | Trimethylsilyl (TMS)-protected alcohols | Mediates turnover, but suggested to be a non-specific side reaction independent of the catalytic triad. | nih.gov |

Analytical Methodologies for Research Characterization of 1 Nonanol, Tbdms

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for isolating 1-Nonanol, tBDMS from reaction mixtures and determining its purity. Gas chromatography and high-performance liquid chromatography are the principal techniques employed.

Gas Chromatography (GC) Applications in Analysis

Gas chromatography (GC) is a powerful tool for the analysis of volatile compounds like tBDMS ethers. nih.gov The derivatization of 1-nonanol to its tBDMS ether increases its volatility, making it highly suitable for GC analysis. gcms.czresearchgate.net

The successful separation and analysis of tBDMS ethers by GC hinges on the careful optimization of several parameters. These include the type of column, temperature programming, and carrier gas flow rate. For instance, a study on the thermochemolysis of related lipid derivatives optimized GC/MS parameters to a start temperature of 70°C, a final temperature of 380°C, a temperature ramp rate of 4°C/s, and a carrier gas flow rate of 1.1 mL/min. nih.gov The injector temperature is also a critical parameter, with studies on similar silylated compounds showing optimal results at temperatures around 260°C. researchgate.net

A typical GC method for analyzing tBDMS derivatives might involve the following optimized conditions:

| Parameter | Optimized Value |

| Column | DB-5 or similar non-polar capillary column |

| Injector Temperature | 250 - 270 °C |

| Oven Program | Initial temperature of 50-70°C, ramped to 350°C |

| Carrier Gas | Helium |

| Flow Rate | 1.1 - 1.4 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table presents a generalized set of optimized GC parameters based on typical analyses of tBDMS ethers and related compounds. nih.govnih.gov

Derivatization is a crucial step in the GC analysis of alcohols like 1-nonanol. The process involves chemically modifying the alcohol to create a more volatile and thermally stable derivative. researchgate.net For 1-nonanol, this is achieved by reacting it with a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form the this compound ether. researchgate.net This derivatization serves multiple purposes:

Increased Volatility: The tBDMS group replaces the polar hydroxyl group, reducing intermolecular hydrogen bonding and making the molecule more volatile. researchgate.net

Improved Thermal Stability: The silyl (B83357) ether is more stable at the high temperatures used in the GC injector and column. researchgate.net

Enhanced Detection: Derivatization can lead to improved peak shape and detector response. researchgate.net

Characteristic Mass Spectra: The tBDMS group provides a distinct fragmentation pattern in mass spectrometry, aiding in identification. nih.govcapes.gov.br A prominent fragment ion at [M-57]+, corresponding to the loss of the tert-butyl group, is characteristic of tBDMS ethers. nih.govcapes.gov.brresearchgate.net

The choice of derivatization reagent is critical, with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (TBDMS) being commonly used. nih.gov

High-Performance Liquid Chromatography (HPLC) in Related Systems

While GC is often the preferred method for volatile compounds, High-Performance Liquid Chromatography (HPLC) is also utilized, particularly for less volatile or thermally sensitive silyl ethers. nih.govresearchgate.net In the context of silyl ethers, HPLC is often used to monitor the progress of reactions, such as the formation or cleavage of the silyl ether. d-nb.info For instance, the release of a drug from a silyl ether prodrug has been monitored using HPLC analysis. nih.gov The stability of tert-butyldiphenylsilyl (TBDPS) ethers under reversed-phase HPLC conditions using an octylsilyl (RP-8) column and acetonitrile (B52724) as the mobile phase has been demonstrated. researchgate.net

Advanced Chromatographic Coupled Techniques

For complex mixtures or trace analysis, coupling chromatographic techniques with mass spectrometry (GC-MS) is standard practice. d-nb.info GC-MS combines the separation power of GC with the identification capabilities of MS, providing detailed structural information about the separated components. nih.gov The mass spectrum of this compound would show a characteristic molecular ion peak and fragmentation patterns, including the significant [M-57]+ ion, which confirms the presence of the tBDMS group. nih.govcapes.gov.br

Selectable one- and two-dimensional gas chromatography–mass spectrometry (¹D/²D GC–MS) has been employed for the sensitive and discriminative determination of tert-butyldimethylsilyl (TBDMS) derivatives of nerve agent hydrolysis products, showcasing the power of advanced GC-MS techniques for analyzing complex samples containing TBDMS compounds. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are vital for confirming the chemical structure of this compound and for monitoring the progress of the silylation reaction.

The successful synthesis of a tBDMS ether can be confirmed by comparing the spectra of the starting alcohol and the final product. Key spectroscopic techniques include Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. In the analysis of this compound, the most significant change observed in the FTIR spectrum compared to 1-nonanol would be the disappearance of the broad O-H stretching band of the alcohol (typically around 3300-3600 cm⁻¹) and the appearance of strong Si-O-C stretching bands (around 1050-1100 cm⁻¹). redalyc.orgpressbooks.pub The presence of C-H stretching vibrations around 2920 cm⁻¹ would also be expected. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and proton environments in a molecule.

¹H NMR: The ¹H NMR spectrum of this compound would show characteristic signals for the protons of the nonyl chain and the tBDMS group. The protons on the carbon adjacent to the oxygen (α-protons) would be shifted downfield compared to the other methylene (B1212753) protons in the chain. The tert-butyl group would appear as a sharp singlet at approximately 0.9 ppm, and the two methyl groups on the silicon atom would also produce a singlet at around 0.05 ppm. rsc.org Comparing the ¹H NMR spectrum of 1-nonanol with that of its tBDMS ether would show the disappearance of the hydroxyl proton signal and the appearance of the signals corresponding to the tBDMS group. hmdb.cachemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon attached to the oxygen in the silyl ether (C-1 of the nonyl chain) would be significantly shifted. The spectrum would also show characteristic signals for the carbons of the tert-butyl and dimethylsilyl groups. mdpi.comresearchgate.net

The following table summarizes the expected key spectroscopic data for the characterization of this compound.

| Spectroscopic Technique | Key Observational Data for this compound |

| FTIR | Disappearance of broad O-H stretch (from 1-nonanol). Appearance of strong Si-O-C stretch (~1050-1100 cm⁻¹). |

| ¹H NMR | Signals for the nonyl chain protons. Singlet for the tert-butyl group (~0.9 ppm). Singlet for the dimethylsilyl groups (~0.05 ppm). |

| ¹³C NMR | Signals for the nonyl chain carbons. Signals for the carbons of the tBDMS group. |

| Mass Spectrometry (GC-MS) | Molecular ion peak. Characteristic fragment ion at [M-57]⁺ (loss of tert-butyl group). |

This table provides a summary of the expected spectroscopic data for this compound based on general knowledge of tBDMS ethers and related long-chain alcohol derivatives. nih.govcapes.gov.brredalyc.orgpressbooks.pubrsc.org

Mass Spectrometry (MS): As mentioned in the GC-MS section, mass spectrometry is a powerful tool for confirming the molecular weight and structure of this compound. nih.gov Electron ionization (EI) mass spectra of tBDMS ethers typically show a weak molecular ion peak but a very prominent ion resulting from the loss of a tert-butyl radical ([M-57]⁺). nih.govcapes.gov.brresearchgate.net This fragmentation pattern is highly characteristic and serves as a reliable indicator for the presence of a tBDMS group. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of this compound, providing information on the chemical environment of hydrogen, carbon, and silicon atoms within the molecule.

The ¹H NMR spectrum of a tBDMS ether is characterized by distinct signals corresponding to the protons of the tert-butyl group, the dimethylsilyl group, and the alkyl chain. For long-chain alkyl tBDMS ethers, the protons on the carbon adjacent to the silyloxy group are deshielded and appear at a lower field compared to other methylene protons in the chain.

In the case of this compound, the protons of the tert-butyl group typically appear as a sharp singlet around 0.89 ppm, while the methyl protons on the silicon atom resonate as a singlet at approximately 0.05 ppm. The methylene protons adjacent to the oxygen atom (-CH₂-O) are observed as a triplet around 3.60 ppm. The remaining methylene protons of the nonyl chain produce a complex multiplet in the region of 1.25-1.55 ppm, and the terminal methyl group appears as a triplet around 0.88 ppm. rsc.orgunimi.it

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.60 | Triplet | 2H | Si-O-CH ₂- |

| ~1.55-1.45 | Multiplet | 2H | Si-O-CH₂-CH ₂- |

| ~1.35-1.20 | Multiplet | 12H | -(CH ₂)₆- |

| ~0.89 | Singlet | 9H | (CH ₃)₃-C-Si |

| ~0.88 | Triplet | 3H | -CH ₃ |

| ~0.05 | Singlet | 6H | (CH ₃)₂-Si |

Note: The chemical shifts are approximate and based on data for analogous long-chain alkyl tBDMS ethers.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbon attached to the silyloxy group is found at approximately 63 ppm. The carbons of the tert-butyl group appear around 26 ppm (quaternary carbon at ~18 ppm), and the dimethylsilyl carbons are observed at approximately -5 ppm. The carbons of the nonyl chain resonate in the typical aliphatic region of 14-33 ppm. mdpi.comresearchgate.net

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (ppm) | Assignment |

| ~63.3 | Si-O-C H₂- |

| ~33.0 | Si-O-CH₂-C H₂- |

| ~31.9 | -C H₂- |

| ~29.6 | -C H₂- |

| ~29.3 | -C H₂- |

| ~26.2 | -(C H₂)₃- |

| ~25.9 | (C H₃)₃-C-Si |

| ~22.7 | -C H₂-CH₃ |

| ~18.3 | (CH₃)₃-C -Si |

| ~14.1 | -C H₃ |

| ~-4.7 | (CH₃)₂-Si |

Note: The chemical shifts are approximate and based on data for analogous long-chain alkyl tBDMS ethers.

²⁹Si NMR spectroscopy is a valuable tool for directly observing the silicon environment. For tBDMS ethers of primary alcohols, the ²⁹Si chemical shift is typically observed in the range of 17-20 ppm relative to tetramethylsilane (B1202638) (TMS). researchgate.net This downfield shift compared to other silicon environments is characteristic of silicon being bonded to an oxygen atom.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Under Electron Ionization (EI), tBDMS ethers exhibit a characteristic and highly diagnostic fragmentation pattern. The molecular ion peak (M⁺) is often weak or absent. The most prominent feature in the mass spectrum of a tBDMS ether is the base peak corresponding to the loss of a tert-butyl radical ([M - 57]⁺). This fragmentation is a result of the cleavage of the bond between the silicon atom and the bulky tert-butyl group, leading to a stable silicon-containing cation. msu.edu

For this compound, with a molecular weight of 258.5 g/mol , the [M - 57]⁺ peak would be observed at m/z 201. Other significant fragments may arise from further cleavage of the alkyl chain or rearrangements.

Table 3: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 258 | [M]⁺ (Molecular Ion) |

| 201 | [M - C(CH₃)₃]⁺ |

| 159 | [M - C₇H₁₅]⁺ |

| 117 | [(CH₃)₂Si=O-C(CH₃)₃]⁺ |

| 75 | [(CH₃)₂Si=OH]⁺ |

Note: The presence and relative intensity of these fragments can vary.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision. This accuracy is instrumental in confirming the elemental composition of the compound, which is particularly useful when analyzing complex mixtures or verifying the synthesis of a new compound. For this compound (C₁₅H₃₄OSi), the calculated exact mass can be compared to the experimentally determined mass to confirm its identity unequivocally.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, the absence of a broad O-H stretching band around 3300-3600 cm⁻¹ confirms the successful silylation of the primary alcohol.

The spectrum is dominated by strong C-H stretching vibrations of the alkyl chain and the tBDMS group in the 2850-2960 cm⁻¹ region. A key feature is the strong Si-O-C stretching absorption, which typically appears in the range of 1080-1120 cm⁻¹. Other characteristic absorptions include Si-C stretching and C-H bending vibrations. spectroscopyonline.comrtilab.com

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 2955-2925 | C-H stretching (asymmetric) |

| 2855 | C-H stretching (symmetric) |

| 1470-1460 | C-H bending (CH₂) |

| 1380-1360 | C-H bending (CH₃) |

| 1255 | Si-CH₃ symmetric bending |

| 1100-1080 | Si-O-C stretching |

| 840-830 | Si-C stretching |

| 780-770 | Si-C stretching |

Note: The exact positions of the absorption bands can be influenced by the molecular environment.

Advanced Analytical Strategies in Research

The comprehensive characterization and quantification of this compound, a tert-butyldimethylsilyl ether derivative of 1-nonanol, relies on sophisticated analytical methodologies. In research settings, advanced techniques are employed to ensure unambiguous identification, structural elucidation, and precise measurement of this compound in various matrices. These strategies often involve the coupling of high-resolution separation techniques with sensitive detection methods.

Hyphenated Techniques (e.g., GC-MS, HPLC-NMR) for Comprehensive Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of this compound. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like silyl ethers. mdpi.comsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis, this compound is first separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

The derivatization of 1-nonanol with a tert-butyldimethylsilyl (tBDMS) group using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) makes the analyte more volatile and thermally stable, improving its chromatographic behavior. sigmaaldrich.comnih.gov The mass spectrum of a tBDMS derivative is characterized by specific fragmentation patterns. Key fragments observed for TBDMS-ethers include the loss of a methyl group (M-15) and, more significantly, the loss of a tert-butyl group (M-57), which often results in a prominent ion. sigmaaldrich.com For this compound (molecular weight: 258.5 g/mol ), these characteristic ions would be expected at m/z 243 and m/z 201, respectively.

Table 1: Characteristic GC-MS Fragmentation Ions for this compound

| Fragment Description | Mass-to-Charge Ratio (m/z) | Relative Abundance |

| Molecular Ion [M]+ | 258 | Low to absent |

| Loss of Methyl [M-CH₃]+ | 243 | Moderate |

| Loss of tert-Butyl [M-C₄H₉]+ | 201 | High (Often Base Peak) |

| tBDMS Cation [SiC₆H₁₅]+ | 115 | Moderate |

| Fragment [SiC₂H₇]+ | 75 | Moderate |

| Fragment [Si(CH₃)₃]+ | 73 | High |

This table represents expected fragmentation patterns based on typical behavior of tBDMS ethers. Actual abundances may vary based on instrumentation and analytical conditions.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR)

While less common for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) can be coupled with Nuclear Magnetic Resonance (NMR) for the analysis of more complex mixtures or for compounds that are not amenable to GC. mdpi.comchromatographyonline.com HPLC separates compounds based on their partitioning between a mobile phase and a stationary phase. The eluent from the HPLC column is then directed into an NMR spectrometer.

This technique allows for the acquisition of detailed structural information (e.g., ¹H and ¹³C NMR spectra) for compounds separated in the chromatographic run. For this compound, ¹H NMR would confirm the presence of the t-butyl group (a singlet around δ 0.9 ppm), the dimethylsilyl group (a singlet around δ 0.05 ppm), and the nonyl chain protons. nih.gov HPLC-NMR is particularly powerful for resolving and identifying isomers or impurities that may have similar mass spectra but different NMR spectra. chromatographyonline.com

Isotope Dilution Mass Spectrometry in Quantitative Studies

For highly accurate and precise quantification of this compound, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. epa.govnih.gov This technique overcomes many of the limitations of traditional calibration methods, such as matrix effects or incomplete analyte recovery. epa.gov

The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte—in this case, an isotopically enriched this compound (e.g., containing ¹³C or ²H atoms)—to the sample. epa.govnih.gov This "internal standard" is chemically identical to the analyte but has a different mass.

After adding the standard, the sample is processed, and the mixture is analyzed by a mass spectrometer (commonly coupled with GC or LC). The instrument measures the ratio of the natural abundance analyte to the isotopically labeled standard. Because the amount of the added standard is known, the concentration of the native analyte in the original sample can be calculated with high precision from the measured isotope ratio. epa.gov

Key advantages of IDMS include:

High Accuracy: It is considered a definitive method, directly traceable to the International System of Units (SI). nist.gov

Correction for Analyte Loss: Any loss of the analyte during sample preparation or injection will affect the labeled standard and the native analyte equally, meaning the ratio between them remains constant. epa.gov

Matrix Effect Mitigation: The technique is less susceptible to signal suppression or enhancement from other components in the sample matrix.

The application of IDMS, often using GC-MS/MS for enhanced selectivity, allows for the reliable quantification of compounds like this compound at trace levels in complex biological or environmental samples. researchgate.net

Applications of 1 Nonanol, Tbdms in Organic Synthesis

Role as an Intermediate in Natural Product Synthesis

The structural integrity and specific reactivity offered by the tBDMS protecting group make 1-Nonanol, tBDMS a useful building block in the total synthesis of complex natural products.

The nonyl chain of this compound can be incorporated into larger molecular frameworks, providing a lipophilic carbon chain that is common in many natural products, such as pheromones and steroids. A key strategy involves converting the protected alcohol into a nucleophilic or electrophilic species to facilitate carbon-carbon bond formation.

For instance, in the synthesis of steroidal pharmaceuticals, a derivative, 9-bromo-1-nonanol (B138564) TBDMS, is used to introduce a long alkyl chain at a specific position on the steroid core. google.com This bromo-derivative can be converted into a Grignard reagent, which then acts as a nucleophile in a copper-catalyzed conjugate addition reaction to an enone system on the steroid scaffold. google.com This method has been applied in the preparation of 7α-alkylated 19-norsteroids. google.com Similarly, silyl-protected nonanol derivatives have been utilized in the synthesis of insect pheromones, such as those for the pine sawfly, where the nonane (B91170) unit forms a crucial part of the final molecular structure. diva-portal.org

Table 1: Examples of Natural Products Synthesized Using this compound Derivatives

| Target Molecule/Class | This compound Derivative | Key Transformation | Reference |

| 7α-Alkylated 19-Norsteroids | 9-Bromo-1-nonanol TBDMS | Grignard reagent formation followed by copper-catalyzed conjugate addition. | google.com |

| Pine Sawfly Pheromones | Silyl-protected nonanol | Coupling reactions to assemble the carbon skeleton of the pheromone. | diva-portal.org |

The steric bulk of the tBDMS group can influence the stereochemical outcome of reactions occurring at nearby chiral centers, a principle known as substrate-controlled stereoselection. While specific examples detailing the stereodirecting role of the tBDMS-protected nonyl group are specialized, the use of silyl (B83357) protecting groups, in general, is a common strategy in stereoselective synthesis. unina.it For example, in syntheses involving the coupling of chiral building blocks, the presence of a bulky protecting group like tBDMS can dictate the facial selectivity of an approaching reagent, leading to the desired diastereomer. diva-portal.org The stability of the tBDMS ether allows for a sequence of reactions, including stereoselective additions or reductions, to be performed on other parts of the molecule before its eventual removal to unmask the hydroxyl group. organic-chemistry.org

Synthetic Utility in Pharmaceutical and Agrochemical Intermediates

Silyl ethers are widely employed as intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com The use of this compound allows for the introduction of a C9 alkyl chain into a target molecule, a structural motif present in various bioactive compounds.

The synthesis of 7α-nonyl-19-nortestosterone derivatives serves as a prime example of its application in creating pharmaceutical intermediates. google.com The Grignard reagent derived from 9-bromo-1-nonanol TBDMS is a key component in the alkylation of the steroid core, leading to products with potential hormonal activity. google.com The field of agrochemicals also utilizes long-chain alkyl fragments in the design of pesticides and herbicides, where the lipophilicity imparted by the nonyl chain can be crucial for transport and activity. acs.org Aromatic nitriles, which are precursors for many agrochemicals, can be synthesized through methods where protected alcohols could be present in the starting materials. acs.org

Preparation of Precursors for Material Science Research

In material science, particularly in the field of hybrid organic-inorganic materials like organically modified silicates (ORMOSILs), alcohols such as 1-nonanol are used as precursors or probes. acs.org These materials are often created via sol-gel processes, where alkoxysilanes hydrolyze and condense to form a silica (B1680970) network. By incorporating organic modifiers, the properties of the resulting material, such as its hydrophobicity and porosity, can be finely tuned. acs.org

Research has shown that the oxidation of 1-nonanol to nonanal (B32974) can be catalyzed by reagents like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) entrapped within these sol-gel matrices. acs.org The efficiency of this catalytic conversion is highly dependent on the structure of the matrix, which is controlled by the precursors used in its synthesis. acs.org While these studies often introduce 1-nonanol to a pre-formed matrix, the use of this compound as a co-precursor in the sol-gel process itself represents a potential route to covalently embed the nonyl group within the material, further modifying its surface properties.

Table 2: Catalytic Oxidation of 1-Nonanol in Different Sol-Gel Matrices

| Catalyst System | Substrate | Product | Yield (after 6 runs) | Reference |

| TEMPO in pure silica (Si0Me) | 1-Nonanol | Nonanal | ~65% | acs.org |

| TEMPO in 25% methylated ORMOSIL (Si25Me) | 1-Nonanol | Nonanal | ~75% | acs.org |

| TEMPO in 100% methylated ORMOSIL (Si100Me) | 1-Nonanol | Nonanal | ~88% | acs.org |

Contribution to Novel Synthetic Methodologies

The principles of protecting group chemistry, exemplified by this compound, are foundational to the development of new and more efficient synthetic methods. The selective protection and deprotection of alcohols allow for the development of complex, multi-step reaction sequences that would otherwise be impossible. organic-chemistry.org

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, offers significant advantages over traditional batch processing, including improved heat transfer, enhanced safety, and faster reaction times. beilstein-journals.org These benefits are particularly pronounced for highly exothermic or rapid reactions.

The synthesis and transformation of silyl ethers are well-suited to flow chemistry. For example, aldol (B89426) reactions involving silyl enol ethers have shown dramatic rate increases when moved from batch to flow, with reaction times dropping from 24 hours to just 20 minutes. beilstein-journals.org Similarly, oxidation reactions of long-chain alcohols to carboxylic acids have been successfully implemented in continuous-flow reactors. rsc.org A platinum-catalyzed flow system demonstrated the stable, long-term conversion of 1-octanol (B28484) into octanoic acid. rsc.org This indicates that the protection of 1-nonanol to form its tBDMS ether, and subsequent reactions of this intermediate, could be efficiently translated to a continuous-flow process, enabling on-demand synthesis and easier scale-up. beilstein-journals.orgacs.org

Table 3: Comparison of Batch vs. Flow Synthesis for Silyl Ether Aldol Reaction

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

| Substrates | Silyl enol ether + 4-bromobenzaldehyde | Silyl enol ether + 4-bromobenzaldehyde | beilstein-journals.org |

| Reaction Time | 24 hours | 20 minutes | beilstein-journals.org |

| Conversion | Completion | 100% | beilstein-journals.org |

One-Pot Transformations Incorporating Protection/Deprotection

The tert-butyldimethylsilyl (tBDMS) ether of 1-nonanol serves as a versatile intermediate in one-pot synthetic strategies, which streamline multi-step sequences by avoiding the isolation and purification of intermediates. These processes enhance efficiency by reducing reaction time, solvent usage, and waste generation. One-pot transformations involving this compound typically encompass the in-situ deprotection of the silyl ether followed by a subsequent functional group transformation.

A notable application is the one-pot oxidative deprotection of 1-nonyl tert-butyldimethylsilyl ether to yield nonanal. A mild and chemoselective method for this transformation utilizes a catalytic system of bismuth(III) triflate [Bi(OTf)₃] and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), with a hypervalent iodine compound such as iodosobenzene (B1197198) (PhIO) or (diacetoxy)iodobenzene [PhI(OAc)₂] acting as the co-oxidant. chesci.comorganic-chemistry.org This reaction proceeds efficiently under neutral conditions, selectively oxidizing the primary alcohol generated in situ from the deprotection of the tBDMS ether, without affecting other acid-sensitive protecting groups. chesci.comorganic-chemistry.org The process is highly selective for the oxidation of primary TBDMS ethers over more sterically hindered or electronically different silyl ethers. chesci.comorganic-chemistry.org

The reaction is typically carried out in a solvent like acetonitrile (B52724) at room temperature. The tBDMS ether of 1-nonanol is first subjected to the catalytic system, which facilitates the cleavage of the silicon-oxygen bond and subsequent oxidation to the corresponding aldehyde.

Table 1: One-Pot Oxidative Deprotection of a 1-Nonanol Analogue tBDMS Ether

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-(tert-Butyldimethylsilyloxy)decane | Bi(OTf)₃ (5 mol%), TEMPO (10 mol%), PhI(OAc)₂ (1.2 equiv), CH₃CN, rt, 2h | Decanal | 92 | chesci.comorganic-chemistry.org |

Another effective one-pot transformation is the conversion of aliphatic tBDMS ethers, such as 1-nonyl tert-butyldimethylsilyl ether, into the corresponding benzyl (B1604629) ethers. This process involves the deprotection of the silyl ether and subsequent benzylation in a single reaction vessel. A catalytic amount of sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) in the presence of benzyl bromide in a suitable solvent can achieve this transformation. organic-chemistry.org This method provides a direct route from a protected alcohol to a benzyl ether, bypassing the need to isolate the free alcohol.

Table 2: One-Pot Deprotection and Benzylation of an Aliphatic tBDMS Ether

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Aliphatic tBDMS ether | NaAuCl₄·2H₂O (cat.), Benzyl Bromide, Solvent | Benzyl Ether | Not specified | organic-chemistry.org |

These one-pot procedures highlight the utility of this compound as a stable precursor that can be readily deprotected and functionalized in situ, offering an efficient pathway to synthesize derivatives of 1-nonanol.

Future Research Directions and Advanced Methodological Developments

Development of Novel and Sustainable Synthetic Routes for 1-Nonanol, tBDMS

The traditional synthesis of this compound involves reacting 1-nonanol with tert-butyldimethylsilyl chloride (tBDMS-Cl) in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). organic-chemistry.orgpsu.edu Future developments are geared towards greener and more efficient alternatives that minimize waste and avoid hazardous reagents, a core principle of green chemistry. acs.orgnih.gov

One promising area is the use of solvent-free conditions. For instance, tert-butyldimethylsilyl amine (TBDMS-NH2) has been presented as a mild and green silylating agent for alcohols under solvent-free conditions. researchgate.net Another approach involves microwave-assisted synthesis, which can significantly accelerate reaction times and reduce energy consumption. organic-chemistry.orgmdpi.com A reported microwave-assisted procedure for O-silylation uses tBDMS-Cl with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and potassium nitrate (B79036) as a catalyst under solvent-free conditions, offering a cleaner and simpler protocol. mdpi.com

Catalytic approaches are also central to sustainable synthesis. The development of new catalytic systems that can operate under mild conditions with high efficiency is a key research goal. researchgate.net For example, iodine has been shown to significantly accelerate the silylation of alcohols in the presence of N-methylimidazole. researchgate.netresearchgate.net Gold nanoparticles supported on titanium dioxide have also been shown to catalyze the activation of 1,2-disilanes for the silylation of alcohols. researchgate.net These methods move away from stoichiometric reagents towards more sustainable catalytic processes. acs.org

| Synthetic Method | Reagents/Conditions | Key Advantages | Reference(s) |

| Solvent-Free Silylation | tBDMS-NH2 | Mild, green, avoids bulk solvents | researchgate.net |

| Microwave-Assisted Silylation | tBDMS-Cl, DBU, KNO3, microwave irradiation | Fast, energy-efficient, solvent-free | mdpi.com |

| Iodine Catalysis | tBDMS-Cl, N-methylimidazole, catalytic I2 | Accelerated reaction rates | researchgate.netresearchgate.net |

| Heterogeneous Catalysis | 1,2-disilanes, Au/TiO2 catalyst | Mild conditions, potential for catalyst recycling | researchgate.net |

Exploration of Advanced Analytical Techniques for Enhanced Characterization

The characterization of this compound and related silyl (B83357) ethers relies on standard spectroscopic techniques. However, advanced analytical methods are being explored for more detailed structural elucidation and purity assessment. High-resolution mass spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are at the forefront of this exploration. mdpi.com

For complex mixtures or trace-level analysis, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. mdpi.comnsf.gov These methods allow for the separation and confident identification of this compound from reaction byproducts or other components. For instance, GC-MS analysis can confirm the molecular weight and fragmentation pattern, with characteristic fragments including [M-tBu+]. westmont.edu

Advanced NMR techniques provide deeper structural insights. While ¹H and ¹³C NMR are routine for confirming the presence of the tBDMS group and the nonyl chain, ²⁹Si NMR can directly verify the formation and environment of the silyl ether linkage. westmont.edu In specialized applications, such as the characterization of silyl-ether-containing polymer networks, techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Dynamic Mechanical Analysis (DMA) are employed to understand the material's properties. nsf.gov For modified biopolymers like TBDMS-chitosan, a hybrid approach combining analytical ultracentrifugation with ¹H NMR has been used to determine the molar mass and degree of substitution. nih.gov

| Analytical Technique | Information Obtained | Application Context | Reference(s) |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement, elemental composition | Precise identification, impurity profiling | mdpi.com |

| ²⁹Si NMR Spectroscopy | Direct evidence of Si-O bond formation, chemical environment of Si | Structural verification of silyl ethers | |

| GC-MS | Molecular weight, fragmentation pattern | Purity assessment, product identification | nsf.govwestmont.edu |

| Analytical Ultracentrifugation & NMR | Molar mass, degree of substitution | Characterization of TBDMS-modified polymers | nih.gov |

| ATR-FTIR Spectroscopy | Presence of functional groups (e.g., Si-C) | Analysis of bulk materials and surfaces | nsf.gov |

Innovative Strategies for Selective Deprotection

The selective removal of the tBDMS group is critical in synthetic chemistry. harvard.edu While fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are standard, they can be harsh and non-selective in complex molecules. uwindsor.caorganic-chemistry.org Research is focused on developing milder and more chemoselective deprotection methods.

A key strategy involves exploiting the differential stability of silyl ethers. Primary tBDMS ethers, such as this compound, can be selectively cleaved in the presence of more sterically hindered secondary or tertiary tBDMS ethers. organic-chemistry.org Reagents like Oxone in aqueous methanol (B129727) have been shown to selectively deprotect primary tBDMS ethers at room temperature. organic-chemistry.orgorganic-chemistry.org Similarly, dilute formic acid can achieve the same selectivity. thieme-connect.com

Catalytic methods offer a greener and more controlled approach. Iron(III) tosylate, an inexpensive and non-corrosive catalyst, can chemoselectively deprotect tBDMS ethers, leaving other sensitive groups like TBDPS ethers and Boc groups intact. researchgate.net Hafnium(IV) triflate has also been shown to be a highly potent catalyst for desilylation, with the potential for regioselective deprotection by varying the catalyst loading. organic-chemistry.org Microwave-assisted deprotection using reusable acidic resins represents another sustainable strategy, avoiding fluoride waste streams and allowing for simple product isolation. mdpi.com

| Deprotection Reagent/System | Selectivity/Conditions | Advantages | Reference(s) |

| Oxone / aq. Methanol | Selectively cleaves primary tBDMS ethers | Mild, inexpensive, efficient | organic-chemistry.orgorganic-chemistry.org |

| Formic Acid (dilute) | Selectively cleaves primary tBDMS ethers | Mild, environmentally friendly | thieme-connect.com |

| Iron(III) tosylate (catalytic) | Chemoselective for tBDMS over TBDPS and Boc groups | Mild, non-corrosive, catalytic | researchgate.net |

| Hf(OTf)₄ (catalytic) | High potency, allows regioselective deprotection | Highly efficient, chemoselective | organic-chemistry.org |

| Selectfluor / Microwave | Chemoselective cleavage of alkyl vs. aryl silyl ethers | Rapid, high-yielding, avoids hazardous reagents | organic-chemistry.org |

| Acidic Resin / Microwave | Cleavage of various silyl ethers | Reusable catalyst, simple workup, sustainable | mdpi.com |

Integration of Computational and Experimental Studies

The synergy between computational modeling and experimental work is accelerating the development of silyl ether chemistry. researchgate.netnih.gov Density Functional Theory (DFT) and other computational methods are used to elucidate reaction mechanisms, predict selectivity, and guide the design of new catalysts and reagents.

For example, computational studies have been performed to understand the mechanism of silylation. These studies can probe the roles of catalysts and solvents, such as the finding that DMF can act as a catalyst in silylation reactions. organic-chemistry.org In the development of enantioselective silylation, theoretical investigations suggested a mechanism involving two molecules of a Lewis basic catalyst: one to activate the silylating agent and the other to act as a Brønsted base, enhancing the alcohol's nucleophilicity. nih.gov Such insights are crucial for designing more efficient catalytic systems.

Computational chemistry also aids in understanding selectivity in more complex reactions. In the synthesis of natural products, computational studies have helped to explain the high torquoselectivity in key electrocyclization steps involving intermediates with tBDMS-protected alcohols. researchgate.net This predictive power allows chemists to rationalize experimental outcomes and design substrates and catalysts for desired stereochemical results, ultimately saving time and resources.

Expanding Biocatalytic Applications in Silyl Ether Chemistry

Biocatalysis offers a powerful and sustainable approach to chemical synthesis, often providing high selectivity under mild, aqueous conditions and reducing the need for protecting groups. acs.org The application of enzymes to silyl ether chemistry is a burgeoning field with significant future potential. pnas.orgnih.gov

Enzymes such as lipases and silicateins have shown promise in both the formation and cleavage of silyl ethers. pnas.orgmdpi.com Silicateins, enzymes from marine sponges, are particularly noteworthy as they naturally catalyze the formation of silica (B1680970) structures and can be repurposed for organosiloxane chemistry. pnas.orgopen.ac.uk Research has demonstrated that recombinant silicateins can catalyze the condensation of silanols with alcohols to form silyl ethers and can even perform transetherifications, transferring a silyl group from one alcohol to another. pnas.org This opens up possibilities for recycling expensive silyl groups. pnas.orgresearchgate.net

A key advantage of biocatalysis is its potential for exquisite selectivity. For example, when presented with a substrate containing both aliphatic and aromatic hydroxyl groups, silicatein preferentially silylates the aromatic group, a selectivity opposite to that of non-enzymatic methods. pnas.org Furthermore, in the silylation of chiral alcohols, silicatein-α has demonstrated a preference for the S-enantiomer. mdpi.comopen.ac.uk The directed evolution of these enzymes could lead to highly specific biocatalysts tailored for the selective protection or deprotection of alcohols like 1-nonanol, providing a truly green and precise tool for organic synthesis. pnas.orgresearchgate.net

Q & A

Q. What are the advantages of tBDMS derivatization in GC-MS analysis of neurochemicals?

tBDMS derivatization enables the analysis of diverse functional groups (-OH, -COOH, -NH₂, etc.) in a single-step reaction, producing stable derivatives resistant to hydrolysis. Its key advantages include high sensitivity due to strong [MH]⁺ ions under ammonia-positive chemical ionization, minimal fragmentation, and compatibility with isotopic dilution for precise quantification. This method avoids artifacts like glutamine hydrolysis, making it ideal for complex biological matrices .

Q. How does 1-Nonanol serve as a solvent in single-molecule force spectroscopy studies?

1-Nonanol is used as a low-polarity solvent to study hydrogen-bonded supramolecular systems. Its polarity influences bond strength measurements; for example, rupture forces for (UPy)₂ complexes in 1-nonanol (~95 pN) suggest stronger hydrogen bonding compared to polar solvents like 2-propanol. This solvent’s clustering behavior may also affect experimental reproducibility, requiring careful loading-rate calibration .

Q. What structural features make tBDMS ethers suitable for NMR-based stereochemical analysis?

The bulky tBDMS group reduces conformational flexibility, simplifying NMR spectra. Chemical shifts and coupling constants of protons near the silicon atom (e.g., in TBDMS ethers of aldols) provide diagnostic signals for distinguishing diastereomers. This approach was validated for tropinone and granatanone aldols, where exo/syn configurations were confirmed via X-ray crystallography and NMR .

Advanced Research Questions

Q. How can researchers optimize tBDMS derivatization to minimize side reactions during deprotection?

Deprotection of tBDMS groups with tetrabutylammonium fluoride (TBAF) may cause side reactions (e.g., thymine glycol conversion to 5-hydroxy-5-methylhydantoin). Substituting TBAF with triethylamine trihydrofluoride (40°C, 24 hours) reduces byproducts, as shown in oligonucleotide synthesis. Post-deprotection desalting and HPLC purification ensure high-purity yields .

Q. What methodological considerations resolve contradictions in solvent effects on tBDMS-derivatized analytes?

Discrepancies in solvent polarity effects (e.g., 1-nonanol vs. 2-propanol) require systematic validation. For instance, in single-molecule studies, solvent clustering in 1-nonanol may skew rupture force distributions. Researchers should perform loading-rate-dependent experiments and use predictive clustering (e.g., Spec2Vec-based spectral analysis) to isolate solvent-specific artifacts .

Q. How do isotopic dilution and ammonia reagent gas enhance specificity in tBDMS-GC-MS workflows?

Isotopic dilution with labeled internal standards corrects for matrix effects, while ammonia reagent gas generates intense [MH]⁺ ions with minimal fragmentation. For carboxylates, [M+18]⁺ adducts dominate, enabling simultaneous quantification of amino acids, polyamines, and carboxylic acids with sub-picomolar sensitivity .

Data Analysis & Experimental Design

Q. What strategies validate the configuration of tBDMS-derivatized aldols when crystallographic data is unavailable?

Combine NMR-derived coupling constants (e.g., for vicinal protons) with silica-mediated equilibration. Endo/exo isomers can be separated chromatographically, and their NMR profiles compared to reference TBDMS ethers. This approach confirmed the exo,syn configuration of tropinone aldols, aligning with crystallographic data .

Q. How can researchers address inconsistencies in tBDMS-derivatized organic acid quantification across LC-MS and GC-MS platforms?

Calibrate using retention indices (e.g., urinary amino acids and carboxylic acids as TBDMS derivatives) and cross-validate with spectral libraries. For example, Kim et al. (1990) established trace analysis protocols using TBDMS derivatives, emphasizing solvent extraction efficiency and derivatization time optimization .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products